5-Ethyl-2-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine
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Overview
Description
5-Ethyl-2-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The structure of this compound includes a pyrimidine ring, a piperazine ring, and an imidazo[1,2-b]pyridazine moiety, making it a valuable scaffold in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the Imidazo[1,2-b]pyridazine Moiety: This can be achieved through a condensation reaction between 2-methylimidazole and a suitable pyridazine derivative under acidic or basic conditions.
Piperazine Ring Formation: The imidazo[1,2-b]pyridazine intermediate is then reacted with a piperazine derivative, often under reflux conditions in the presence of a suitable solvent like ethanol or methanol.
Pyrimidine Ring Formation: The final step involves the coupling of the piperazine-imidazo[1,2-b]pyridazine intermediate with an ethylpyrimidine derivative, typically under catalytic conditions using a transition metal catalyst such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of imidazo[1,2-b]pyridazine moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous solvents like tetrahydrofuran or diethyl ether; low to moderate temperatures.
Substitution: Alkyl halides, acyl chlorides; polar aprotic solvents like dimethylformamide or acetonitrile; elevated temperatures.
Major Products Formed
Oxidation: N-oxides of the imidazo[1,2-b]pyridazine moiety.
Reduction: Reduced derivatives of the imidazo[1,2-b]pyridazine moiety.
Substitution: Alkylated or acylated derivatives of the pyrimidine ring.
Scientific Research Applications
5-Ethyl-2-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar imidazo ring structure but differ in the attached pyridine moiety.
Pyrimidine Derivatives: Compounds with variations in the substituents on the pyrimidine ring.
Piperazine Derivatives: Compounds with different substituents on the piperazine ring.
Uniqueness
5-Ethyl-2-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine is unique due to its combination of three distinct heterocyclic moieties, which confer specific chemical and biological properties. This unique structure allows for diverse chemical reactivity and potential therapeutic applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C17H21N7 |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C17H21N7/c1-3-14-10-18-17(19-11-14)23-8-6-22(7-9-23)16-5-4-15-20-13(2)12-24(15)21-16/h4-5,10-12H,3,6-9H2,1-2H3 |
InChI Key |
HSUVEHMAWGLJBL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCN(CC2)C3=NN4C=C(N=C4C=C3)C |
Origin of Product |
United States |
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